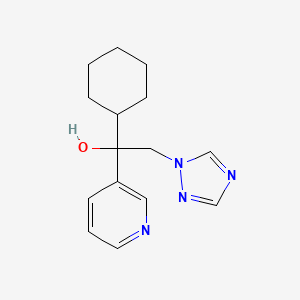
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that features a cyclohexyl group, a pyridinyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol likely involves multiple steps, including the formation of the triazole ring and the attachment of the cyclohexyl and pyridinyl groups. Typical synthetic routes might include:
Cyclohexylation: Introduction of the cyclohexyl group through a Friedel-Crafts alkylation or similar reaction.
Pyridinylation: Attachment of the pyridinyl group via a nucleophilic substitution or coupling reaction.
Triazole Formation: Construction of the triazole ring through a cyclization reaction, possibly involving azide and alkyne precursors.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced catalysts, and automated processes.
化学反応の分析
Types of Reactions
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol may undergo various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the pyridinyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridinyl or triazole rings.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
科学的研究の応用
1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action for 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes or Receptors: Inhibition or activation of specific enzymes or receptors.
Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulation of Cellular Pathways: Influencing signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other triazole-containing molecules or those with cyclohexyl and pyridinyl groups. Examples could be:
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)propane
- 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)butane
Uniqueness
The uniqueness of 1-cyclohexyl-1-(3-pyridinyl)-2-(1H-1,2,4-triazol-1-yl)ethanol might lie in its specific combination of functional groups, which could confer unique chemical properties or biological activities compared to similar compounds.
特性
分子式 |
C15H20N4O |
|---|---|
分子量 |
272.35 g/mol |
IUPAC名 |
1-cyclohexyl-1-pyridin-3-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H20N4O/c20-15(10-19-12-17-11-18-19,13-5-2-1-3-6-13)14-7-4-8-16-9-14/h4,7-9,11-13,20H,1-3,5-6,10H2 |
InChIキー |
FODAZJISDDBUMV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(CN2C=NC=N2)(C3=CN=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


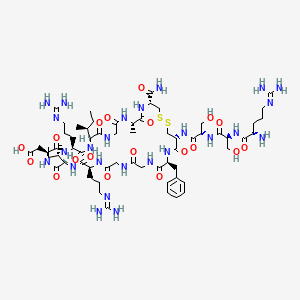
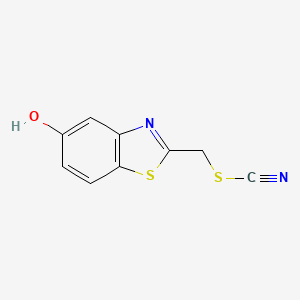

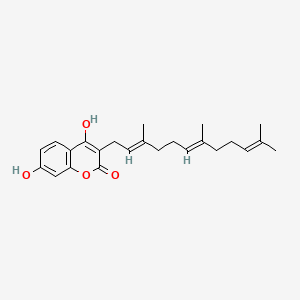
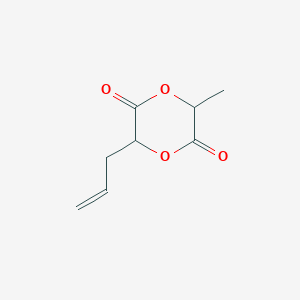
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
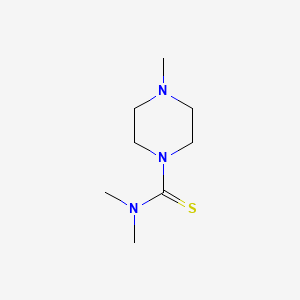
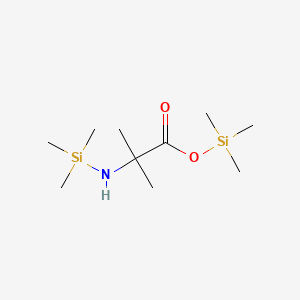
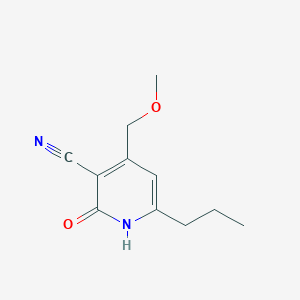
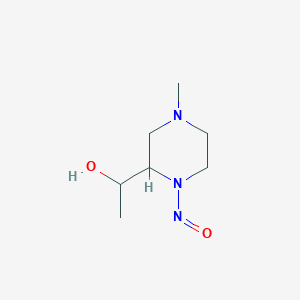
![[(E)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enyl]-trimethylsilane](/img/structure/B13807815.png)

![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)
